
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is a coordination complex that features rhodium at its core, coordinated with two chloride ions and two 1,10-phenanthroline ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride typically involves the reaction of rhodium(III) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The general reaction can be represented as follows:
RhCl3+2Phen→cis-Rh(Phen)2Cl2Cl
where Phen represents 1,10-phenanthroline. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.
Redox Reactions: The rhodium center can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, halide ions, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of rhodium.
Major Products
Substitution Reactions: Products include aquo complexes or other substituted rhodium complexes.
Redox Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the rhodium complex.
Wissenschaftliche Forschungsanwendungen
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Studied for its interactions with DNA and potential as a photoactivated chemotherapy agent.
Medicine: Investigated for its anticancer properties, particularly its ability to bind to and cleave DNA upon light activation.
Wirkmechanismus
The mechanism of action of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride involves its ability to interact with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and function. Upon light activation, it can generate reactive oxygen species, leading to DNA cleavage and cell death. This photoactivated mechanism is of particular interest in the development of targeted anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-Dichlorobis(1,10-phenanthroline)chromium(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)cobalt(III)chloride
- cis-Dichlorobis(1,10-phenanthroline)iridium(III)chloride
Uniqueness
cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is unique due to its specific coordination environment and the properties imparted by the rhodium center. Compared to its chromium, cobalt, and iridium analogs, the rhodium complex exhibits distinct redox behavior and photochemical properties, making it particularly suitable for applications in photoactivated therapies and catalysis.
Eigenschaften
CAS-Nummer |
22798-21-6 |
|---|---|
Molekularformel |
C24H16Cl3N4Rh |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
1,10-phenanthroline;trichlororhodium |
InChI |
InChI=1S/2C12H8N2.3ClH.Rh/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
OCIADTCKFKZZDU-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Rh](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


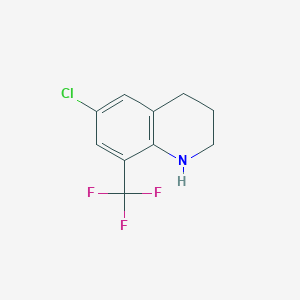

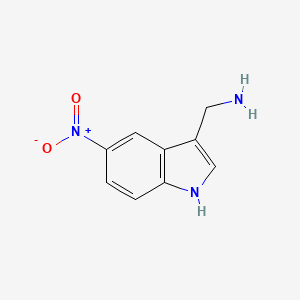
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
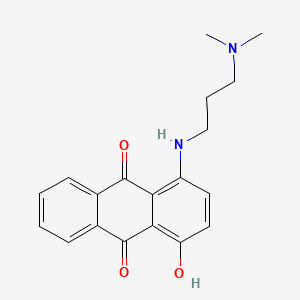
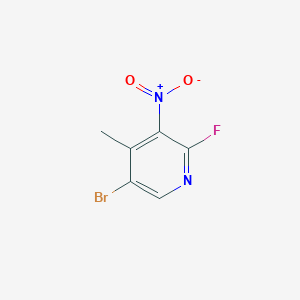
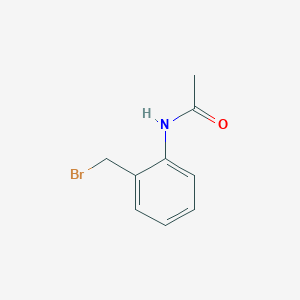
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
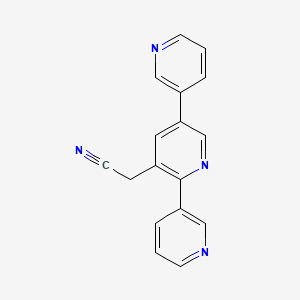
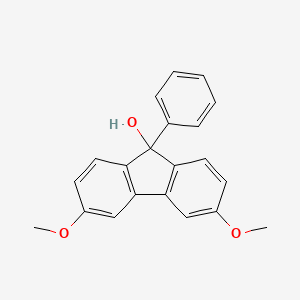
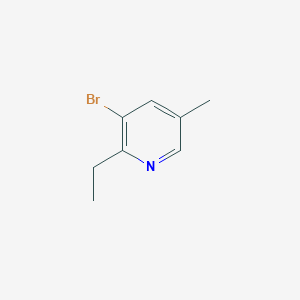
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
